8-Methoxy-2-methylquinoline;2,4,6-trinitrophenol
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Overview
Description
8-Methoxy-2-methylquinoline;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions
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8-Methoxy-2-methylquinoline
Synthesis: The synthesis of 8-Methoxy-2-methylquinoline typically involves the reaction of 2-methylquinoline with methoxy reagents under specific conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (around 80-100°C) for several hours.
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2,4,6-Trinitrophenol
Industrial Production Methods
8-Methoxy-2-methylquinoline: Industrial production involves large-scale methylation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield.
2,4,6-Trinitrophenol: Industrial production of 2,4,6-trinitrophenol involves controlled nitration processes with stringent safety measures due to the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 8-Methoxy-2-methylquinoline can undergo oxidation reactions to form quinoline N-oxides.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenols under specific conditions.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminophenols.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
8-Methoxy-2-methylquinoline;2,4,6-trinitrophenol: has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methylquinoline;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Methoxy-2-methylquinoline;2,4,6-trinitrophenol: can be compared with other similar compounds:
4-Chloro-8-methoxy-2-methylquinoline: Similar in structure but with a chlorine substituent, which can alter its reactivity and applications.
6-Methoxy-2-methylquinoline: Lacks the nitro groups, resulting in different chemical properties and applications.
8-Methoxyquinaldine: Another derivative of quinoline with different substituents, leading to varied biological activities.
Conclusion
This compound: is a compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with various molecular targets, making it a valuable compound for further exploration and application.
Properties
CAS No. |
61703-97-7 |
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Molecular Formula |
C17H14N4O8 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
8-methoxy-2-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H11NO.C6H3N3O7/c1-8-6-7-9-4-3-5-10(13-2)11(9)12-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,1-2H3;1-2,10H |
InChI Key |
NBLREBDXIQCXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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